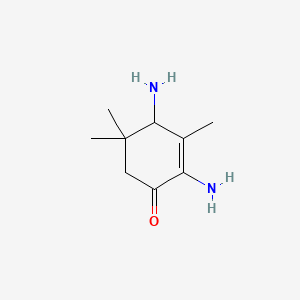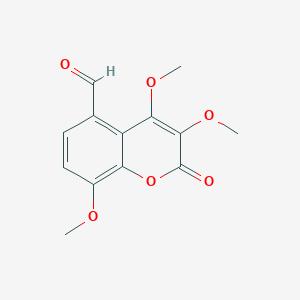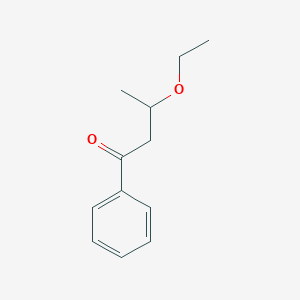
1-Butanone, 3-ethoxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 3-ethoxy-1-phenyl- is an organic compound with the molecular formula C12H16O2 It is a derivative of butanone, where the hydrogen atom at the third position is replaced by an ethoxy group and the first position is substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanone, 3-ethoxy-1-phenyl- can be synthesized through several methods. One common approach involves the alkylation of 3-ethoxy-1-phenyl-1-propanone with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of an alkyl halide to introduce the butanone moiety.
Industrial Production Methods: In an industrial setting, the production of 1-Butanone, 3-ethoxy-1-phenyl- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process might include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butanone, 3-ethoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Butanone, 3-ethoxy-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanone, 3-ethoxy-1-phenyl- involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The ethoxy and phenyl groups influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
1-Butanone, 1-phenyl-: Similar structure but lacks the ethoxy group.
1-Butanone, 3-methyl-1-phenyl-: Similar structure with a methyl group instead of an ethoxy group.
Uniqueness: 1-Butanone, 3-ethoxy-1-phenyl- is unique due to the presence of both an ethoxy group and a phenyl group, which confer distinct chemical properties and reactivity compared to its analogs. The ethoxy group increases the compound’s solubility and can participate in hydrogen bonding, while the phenyl group enhances its stability and aromatic character.
Properties
CAS No. |
90449-93-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-ethoxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-14-10(2)9-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
QANNWEQEHKZBDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


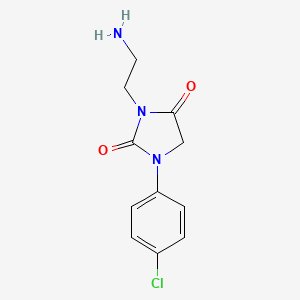
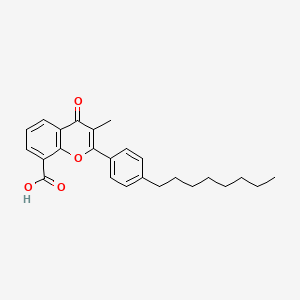
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
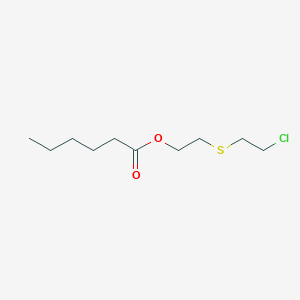
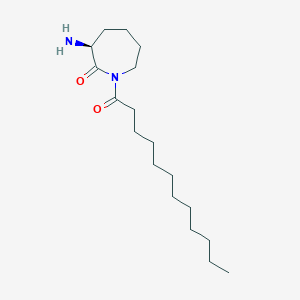
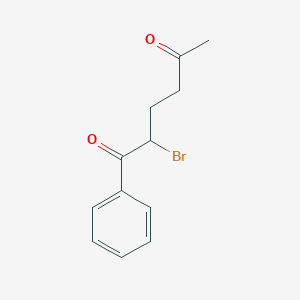
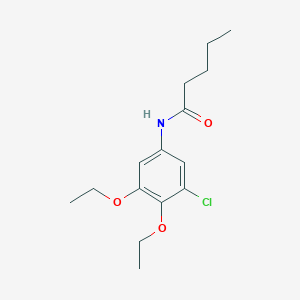
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
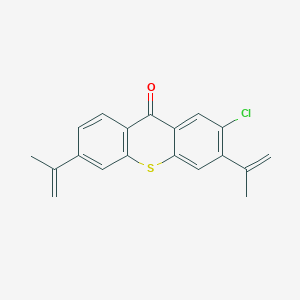
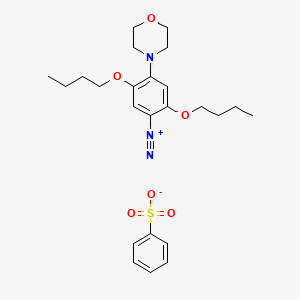
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
